REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=C[NH2+]1.[Cl-].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:22]([CH:43]([CH3:45])[CH3:44])([C:41]#[N:42])[CH2:23][CH2:24][CH2:25][C:26]2[CH2:35][C:34]3[C:29](=[CH:30][C:31]([O:38][CH3:39])=[C:32]([O:36][CH3:37])[CH:33]=3)[CH2:28][N+:27]=2[CH3:40])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:22]([CH:43]([CH3:45])[CH3:44])([C:41]#[N:42])[CH2:23][CH2:24][CH2:25][CH:26]2[CH2:35][C:34]3[C:29](=[CH:30][C:31]([O:38][CH3:39])=[C:32]([O:36][CH3:37])[CH:33]=3)[CH2:28][N:27]2[CH3:40])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21] |f:1.2|
|
Name
|
dihydroisoquinolinium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1[NH2+]C=CC2=CC=CC=C12
|
Name
|
formula 34
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].COC=1C=C(C=CC1OC)C(CCCC1=[N+](CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |